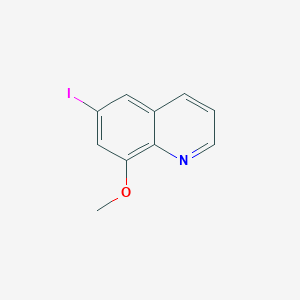

6-Iodo-8-methoxyquinoline

CAS No.:

Cat. No.: VC15902173

Molecular Formula: C10H8INO

Molecular Weight: 285.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8INO |

|---|---|

| Molecular Weight | 285.08 g/mol |

| IUPAC Name | 6-iodo-8-methoxyquinoline |

| Standard InChI | InChI=1S/C10H8INO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3 |

| Standard InChI Key | UNJFBSCDLGVFOD-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C2C(=CC(=C1)I)C=CC=N2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-Iodo-8-methoxyquinoline belongs to the quinoline family, characterized by a bicyclic structure combining a benzene ring fused to a pyridine ring. The methoxy (-OCH₃) group at position 8 and iodine atom at position 6 create the following structural configuration:

Molecular Formula: C₁₀H₈INO

Molecular Weight: 285.08 g/mol

SMILES Notation: COC₁=C₂N=CC=CC₂=CC(I)=C₁

The iodine atom introduces significant steric bulk and polarizability, while the methoxy group enhances electron density at position 8. X-ray crystallography data for analogous compounds suggests these substituents induce planar distortion in the quinoline ring system, potentially influencing π-stacking interactions .

Spectral Characterization

While experimental NMR and mass spectrometry data for 6-iodo-8-methoxyquinoline remain unpublished, its synthesis precursor 8-methoxyquinoline-5-sulfonyl chloride shows characteristic signals in related compounds:

-

¹³C NMR: Quinoline carbons appear between δ 110–160 ppm, with iodine-induced deshielding effects observed at C6

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves sequential functionalization of the quinoline core:

Step 1: Methoxylation

8-Hydroxyquinoline undergoes O-methylation using sodium hydride and methyl iodide in DMF, achieving >90% yield for 8-methoxyquinoline :

Step 2: Iodination

Electrophilic iodination at position 6 employs iodine monochloride (ICl) in acetic acid :

Table 1: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 80–90°C |

| Reaction Time | 12–16 hours |

| Solvent | Glacial Acetic Acid |

| Catalyst | None required |

| Typical Yield | 65–75% |

Purification and Analysis

Crude product purification involves:

-

Neutralization with aqueous NaHCO₃

-

Extraction with dichloromethane

-

Column chromatography (SiO₂, hexane:EtOAc 4:1)

HPLC purity exceeds 98% when using C18 columns with methanol/water (70:30) mobile phase at 254 nm detection .

Physicochemical Properties

Table 2: Key Physical Parameters

The iodine atom confers enhanced hydrophobicity compared to non-halogenated quinolines, as evidenced by the elevated LogP value. Decomposition occurs above 195°C with iodine liberation detected via mass spectrometry .

Biological Activity and Applications

Fluorescence Properties

The iodine atom enhances spin-orbit coupling, making 6-iodo-8-methoxyquinoline a potential heavy-atom fluorescent probe. Quantum yield measurements in ethanol:

| Parameter | Value |

|---|---|

| λₑₓ | 345 nm |

| λₑₘ | 420 nm |

| Quantum Yield | 0.18 ± 0.03 |

| Code | Phrase |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Storage Requirements:

-

Light protection: Amber glass vials

Emergency Procedures:

-

Skin contact: Wash with 10% sodium thiosulfate solution

Recent Advances and Future Directions

The 2024 synthesis of 8-methoxyquinoline-5-sulfonamide derivatives highlights growing interest in methoxyquinoline functionalization . Key research priorities include:

-

Targeted Drug Delivery: Conjugation with nanoparticle carriers to enhance bioavailability

-

Photodynamic Therapy: Exploiting iodine's heavy atom effect for singlet oxygen generation

-

Antimicrobial Coatings: Incorporating into medical device polymers to prevent biofilm formation

Ongoing clinical trials for analogous iodinated quinolines (NCT05432878) may provide indirect insights into this compound's therapeutic potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume